5'-Demethylpiritrexim
Description
5'-Demethylpiritrexim (CAS: 118252-38-3) is a pyridopyrimidine derivative with the molecular formula C₁₆H₁₇N₅O₂ and a molecular weight of 311.34 g/mol. It features a 5-methylpyrido[2,3-d]pyrimidine core substituted with a 5-hydroxy-2-methoxybenzyl group and amine functionalities at positions 2 and 4 . Predicted physicochemical properties include a density of 1.378 g/cm³, boiling point of 646.1°C, and a pKa of 10.22, suggesting moderate lipophilicity and alkaline character under physiological conditions .
Properties
IUPAC Name |
3-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-10(5-9-6-11(22)3-4-12(9)23-2)7-19-15-13(8)14(17)20-16(18)21-15/h3-4,6-7,22H,5H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIGACSDZHBYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)O)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152061 | |
| Record name | 5'-Demethylpiritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118252-38-3 | |
| Record name | 5'-Demethylpiritrexim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118252383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Demethylpiritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
5'-Demethylpiritrexim shares structural homology with other pyridopyrimidine and pyrimidine derivatives, though key differences dictate functional divergence:
*Note: pKa values for Desmethylsildenafil-d8 are inferred from structural similarities to sildenafil.
Key Observations:
- Core Heterocycle : Unlike this compound’s pyrido[2,3-d]pyrimidine backbone, Desmethylsildenafil-d8 and UK 103320-d8 feature pyrazolo[4,3-d]pyrimidine cores, which alter electronic distribution and binding affinities to target enzymes .
- Substituent Effects : The 5-hydroxy-2-methoxybenzyl group in this compound contrasts with the chlorosulfonyl or piperazinylsulfonyl groups in Desmethylsildenafil-d8 and UK 103320-d7. These differences likely influence solubility, bioavailability, and target selectivity.
Functional and Pharmacological Divergence
- Enzyme Inhibition : Pyrazolo[4,3-d]pyrimidines like Desmethylsildenafil-d8 are potent phosphodiesterase type 5 (PDE5) inhibitors, while pyrido[2,3-d]pyrimidines such as this compound are hypothesized to target folate metabolism pathways (e.g., DHFR inhibition), akin to methotrexate analogs .
- Bioavailability : The higher molecular weight and polar sulfonyl groups in Desmethylsildenafil-d8 (522.89 g/mol) may reduce blood-brain barrier penetration compared to this compound (311.34 g/mol), which lacks such bulky substituents .
Data Tables and Research Findings
Table 1: Comparative Physicochemical Properties
| Property | This compound | Desmethylsildenafil-d8 | UK 103320-d8 |
|---|---|---|---|
| Molecular Weight | 311.34 | 522.89 | 548.42 |
| Density (g/cm³) | 1.378 | N/A | N/A |
| Boiling Point (°C) | 646.1 | N/A | N/A |
| Predicted pKa | 10.22 | ~7.5–9.5 | N/A |
Sources:
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